Dual Mechanism: Nesapidil Combines α₁ Antagonism and L-Type Calcium Channel Blockade in a Single Molecule
Nesapidil exhibits a dual mechanism not observed in single-target comparators. It inhibits α₁-adrenoceptor-mediated vasoconstriction (phenylephrine-induced contraction in rat aortic rings) with an IC₅₀ in the low micromolar range . Simultaneously, it blocks L-type calcium channels in rat thoracic aorta with an IC₅₀ of 46 nM [1]. In contrast, Prazosin, a pure α₁-antagonist, potently inhibits α₁-mediated ⁴⁵Ca efflux (IC₅₀ = 0.15 nM) but lacks calcium channel activity [2]. Nifedipine, a pure L-type calcium channel blocker, has an IC₅₀ of 0.2 μM in cardiac fibers [3] but no α₁-blocking effect. Nesapidil is the only compound here that concurrently targets both pathways at pharmacologically relevant concentrations.
| Evidence Dimension | Functional Antagonism Potency (IC₅₀) |
|---|---|
| Target Compound Data | α₁: low micromolar range; L-type Ca²⁺ channel: 46 nM |
| Comparator Or Baseline | Prazosin (α₁: 0.15 nM); Nifedipine (L-type Ca²⁺: 0.2 μM) |
| Quantified Difference | Nesapidil uniquely demonstrates dual activity; comparators are single-target. |
| Conditions | Rat aortic rings (phenylephrine contraction) for α₁; rat thoracic aorta rings (high K⁺-induced contraction) for Ca²⁺ channel [1] |
Why This Matters
For researchers modeling multi-pathway hypertension or seeking a tool compound with combined vasodilatory mechanisms, Nesapidil provides a unique profile not achievable with single-target agents.
- [1] BindingDB. BDBM50475659 CHEMBL508181. Nesapidil L-type calcium channel IC₅₀ = 46 nM (rat thoracic aorta, Magnus method). View Source
- [2] Prazosin hydrochloride (Standard) | Adrenergic Receptor Antagonist | MedChemExpress. IC₅₀ = 0.15 nM (NE-stimulated ⁴⁵Ca efflux). View Source
- [3] Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. PubMed. (IC₅₀ = 0.2 μM for nifedipine in cardiac calcium channels). View Source
